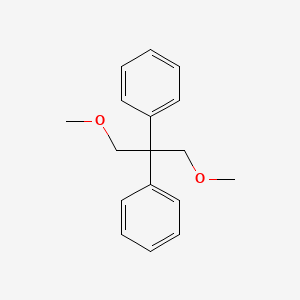
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its multiple fused rings and the presence of dehydrogenated sites, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
化学反応の分析
Types of Reactions
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of dehydrogenation on chemical reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
The mechanism by which 1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
1,4,5,8-Dimethanonaphthalene: Another compound with multiple fused rings and dehydrogenated sites.
Morphinan derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene is unique due to its specific arrangement of fused rings and dehydrogenated sites, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying complex organic reactions and developing new materials.
特性
CAS番号 |
165327-35-5 |
|---|---|
分子式 |
C16H20 |
分子量 |
212.33 g/mol |
IUPAC名 |
6,7-didehydro-1,2,3,3a,4,5,5a,9,10,10a,10b,10c-dodecahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h5,11-12,14-16H,1,3-4,7-10H2 |
InChIキー |
FJYVYVMXKZDXIY-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC3C#CC=C4C3C2C(C1)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]decan-8-ol](/img/structure/B14279318.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)




![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)


![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)

